molecular formula C28H29NO4 B15311585 (3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B15311585
M. Wt: 443.5 g/mol
InChI Key: BAWUXFKOBQLNJZ-RUZDIDTESA-N
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Description

(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with a unique structure that includes a tert-butylphenyl group and a fluorenylmethoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the fluorenylmethoxycarbonyl-protected amino group: This step involves the protection of an amino group with a fluorenylmethoxycarbonyl (Fmoc) group using Fmoc chloride and a base such as triethylamine.

    Coupling of the two fragments: The final step involves the coupling of the tert-butylphenyl group with the Fmoc-protected amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the Fmoc group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(4-tert-butylphenyl)-3-aminopropanoic acid: Lacks the Fmoc protection, making it more reactive in certain contexts.

    (3R)-3-(4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of both the tert-butylphenyl group and the Fmoc-protected amino group, which confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

(3R)-3-(4-tert-butylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)25(16-26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1

InChI Key

BAWUXFKOBQLNJZ-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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